N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide
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Overview
Description
“N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide” is a chemical compound with the molecular formula C16H17ClN2O3S . It has an average mass of 352.83 Da. This compound has gained the attention of researchers due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The monoisotopic mass is 318.103821 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C16H17ClN2O3S and a molecular weight of 352.83. The average mass is 318.391 Da and the monoisotopic mass is 318.103821 Da .Scientific Research Applications
Carbonic Anhydrase Inhibitory Action and Therapeutic Applications
Research on diuretics that act as carbonic anhydrase inhibitors highlights the therapeutic potential of sulfonamide derivatives, including their role in managing conditions like hypertension, obesity, cancer, and epilepsy. These effects are attributed to the inhibition of carbonic anhydrase isoforms, which are implicated in various pathophysiological processes. For example, sulfonamide diuretics have been shown to exert blood pressure-lowering effects and organ-protective activities through the potent inhibition of carbonic anhydrases present in kidneys and blood vessels (Carta & Supuran, 2013).
Primary Targets of Chloroacetamides
Chloroacetamides, closely related to the chemical structure , have been studied for their inhibitory effect on very-long-chain fatty acids (VLCFAs) synthesis. This inhibition is critical in understanding their phytotoxic properties and potential applications in herbicide development. Research indicates that chloroacetamides form a tight-binding complex with the condensing elongase enzyme system, affecting fatty-acid elongation and suggesting a primary phytotoxic impact through impaired VLCFA formation (Böger, Matthes, & Schmalfuss, 2000).
Potential for Polypharmacological Effects
The combination of sulfonamide CA inhibitors with other therapeutic agents for cardiovascular diseases and obesity underscores the potential for polypharmacological effects and drug repositioning. This suggests that compounds with similar structural features may offer a broad spectrum of therapeutic benefits beyond their primary indication (Carta & Supuran, 2013).
Mechanism of Action
Target of Action
Similar compounds are known to target enzymes such as carbonic anhydrase 2 .
Mode of Action
The exact mode of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide It’s likely that it interacts with its targets through a process of binding and inducing changes in the target’s function .
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-19(12-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)18-16(20)11-17/h2-10H,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSCUSEHAZIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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